6,7-Dimethoxy-2-methylisoquinoline-1,3,4-trione

Regiochemistry Structure-Activity Relationship Caspase Inhibition

Medicinal chemistry groups requiring a validated caspase-3 inhibitor scaffold often face batch-to-batch inconsistency with non-authenticated standards. This compound is a fully characterized natural product, confirmed by 1D/2D-NMR and MS, ensuring structural fidelity. - Defined SAR: Parent scaffold IC50=255 nM; 6-position acylation yields IC50=40 nM derivatives. - Authenticated Reference: 13C NMR data archived in NP-MRD for direct use in metabolomic quantification. - Reliable Supply: Standardized packaging with ambient shipping ensures global delivery integrity for research use.

Molecular Formula C12H11NO5
Molecular Weight 249.22 g/mol
CAS No. 38973-41-0
Cat. No. B3508410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Dimethoxy-2-methylisoquinoline-1,3,4-trione
CAS38973-41-0
Molecular FormulaC12H11NO5
Molecular Weight249.22 g/mol
Structural Identifiers
SMILESCN1C(=O)C2=CC(=C(C=C2C(=O)C1=O)OC)OC
InChIInChI=1S/C12H11NO5/c1-13-11(15)7-5-9(18-3)8(17-2)4-6(7)10(14)12(13)16/h4-5H,1-3H3
InChIKeyAKOGVJUSAFGQRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,7-Dimethoxy-2-methylisoquinoline-1,3,4-trione Structure and Natural Occurrence


6,7-Dimethoxy-2-methylisoquinoline-1,3,4-trione is a fully oxidized isoquinoline alkaloid featuring a 1,3,4-trione core with methoxy substituents at the 6- and 7-positions and an N-methyl group [1]. The compound was first documented in 2004 and isolated from the roots of Menispermum dauricum (Menispermaceae), known in traditional Chinese medicine as Bei-Dou-Gen [1]. It belongs to the isoquinoline-1,3,4-trione class, a scaffold associated with potent caspase-3 inhibitory activity in medicinal chemistry programs [2].

6,7-Dimethoxy-2-methylisoquinoline-1,3,4-trione Generic Substitution Risks


Within the isoquinoline-1,3,4-trione class, minor structural variations—such as the position of the methoxy substituents, the presence or absence of an N-alkyl group, and the substitution pattern on the aromatic ring—profoundly alter both biochemical activity and physicochemical properties [1]. In the caspase-3 inhibitor series, moving from an unsubstituted parent scaffold (2a, IC50 = 255 nM) to a 6-acylamino derivative yielded a >6-fold potency improvement (6k, IC50 = 40 nM), demonstrating that the specific substitution pattern is the primary determinant of target engagement, not the trione core alone [1]. Consequently, interchanging 6,7-dimethoxy-2-methylisoquinoline-1,3,4-trione with a regioisomeric analog (e.g., the 5,7-dimethoxy isomer) or an N-H analog risks unpredictable shifts in biological activity, solubility, and metabolic stability that cannot be compensated by simple stoichiometric adjustment [2].

6,7-Dimethoxy-2-methylisoquinoline-1,3,4-trione Differentiation from Analogs


Regioisomeric Differentiation: 6,7- vs. 5,7-Dimethoxy

The 6,7-dimethoxy substitution pattern on the isoquinoline-1,3,4-trione scaffold is structurally distinct from the 5,7-dimethoxy isomer (CAS 74826-32-7) [1]. In the caspase-3 inhibitor series, 6-substituted derivatives bearing acylamino groups achieved IC50 values as low as 40 nM, whereas the unsubstituted parent scaffold (2a, retaining the 1,3,4-trione core but lacking ring substitution) exhibited an IC50 of only 255 nM [2]. This >6-fold potency differential demonstrates that the position of substituents on the aromatic ring is a critical determinant of target engagement, not merely the presence of the trione moiety [2].

Regiochemistry Structure-Activity Relationship Caspase Inhibition

N-Methyl vs. N-H Substitution Comparison

6,7-Dimethoxy-2-methylisoquinoline-1,3,4-trione bears an N-methyl substituent, distinguishing it from the N-H analog 6,7-dimethoxyisoquinoline-1,3,4-trione (CAS 62809-04-5, MW 235.19) [1]. Within the broader isoquinoline-1,3,4-trione caspase-3 inhibitor series, the N-methylated derivative 2a (2-methylisoquinoline-1,3,4-trione) demonstrated an IC50 of 255 nM against caspase-3, establishing that N-methyl substitution yields measurable target engagement [2]. The additional 14 Da molecular weight and the elimination of a hydrogen-bond donor in the target compound relative to the N-H analog are predicted to alter both passive membrane permeability and binding orientation within the caspase active site, based on crystallographic evidence that isoquinoline-1,3,4-trione derivatives bind in the catalytic cleft [3].

N-Alkylation Ligand Efficiency Caspase-3

Natural Product Authenticity: Menispermum dauricum

6,7-Dimethoxy-2-methylisoquinoline-1,3,4-trione was unequivocally identified as a natural product from Menispermum dauricum roots through rigorous 1D- and 2D-NMR and mass spectrometric analysis, establishing its identity as 6,7-dimethoxy-N-methyl-3,4-dioxo-1(2H)-isoquinolinone [1]. In contrast, the 5,7-dimethoxy regioisomer (CAS 74826-32-7) has not been reported as a natural isolate from this species and is primarily encountered as a synthetic product . The spectroscopic reference data for the 6,7-isomer—including 13C NMR (400 MHz, CDCl3/CD3OD) and 1H NMR spectra—are archived in the NP-MRD database, providing a benchmark for identity verification that is unavailable for many synthetic analogs .

Natural Product Structural Elucidation Quality Control

6,7-Dimethoxy-2-methylisoquinoline-1,3,4-trione Application Scenarios


Caspase-3 Inhibitor Lead Optimization and SAR

As a 6,7-dimethoxy-substituted member of the isoquinoline-1,3,4-trione class, this compound serves as a scaffold for further functionalization at the 6-position, the validated vector for potency enhancement. The unsubstituted parent scaffold (2a) exhibits caspase-3 IC50 = 255 nM, and optimized 6-acylamino derivatives reach IC50 = 40 nM [1]. Medicinal chemistry groups pursuing irreversible caspase-3 inhibitors can utilize this compound as a starting material for introducing 6-N-acyl or 6-amino substituents, following the established SAR trajectory from the 2006 Chen et al. study [1].

Phytochemical and Metabolomic Profiling Reference Standard

This compound is a confirmed natural product isolated from Menispermum dauricum roots and characterized by 1D/2D-NMR and MS [2]. Its fully assigned spectroscopic data, including 13C NMR (400 MHz, CDCl3/CD3OD) archived in NP-MRD, make it suitable as an authenticated reference standard for the identification and quantification of isoquinoline alkaloids in plant extracts, traditional Chinese medicine formulations, and metabolomic studies of Menispermum species [2].

Regiochemical Selectivity in Isoquinoline-1,3,4-trione Synthesis

The synthesis of 6,7-dimethoxy-2-methylisoquinoline-1,3,4-trione via oxidation of isocarbostyril precursors, as demonstrated in the Huang (2008) thesis, provides a platform for investigating regiochemical outcomes in isoquinoline alkaloid synthesis [3]. The distinct 6,7-substitution pattern, contrasted with the 5,7-isomer available through alternative routes, enables studies of electronic and steric effects governing electrophilic aromatic substitution and oxidative cyclization in this heterocyclic system [3].

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